This compound can be found in various chemical databases, including PubChem, which provides detailed information about its structure and properties. The compound is characterized by its unique functional groups and stereochemistry, which contribute to its biological activity.
The compound is classified as an organic nitrogen compound due to the presence of the nitro group and the hydroxyimino moiety. It falls under the category of hexeneamides, which are derivatives of hexene with amide functional groups. The presence of multiple functional groups suggests potential reactivity and biological significance.
The synthesis of (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide may involve several steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor progress and confirm structure.
The molecular structure of (+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide can be represented by its structural formula, which includes:
The molecular formula for this compound is , indicating a relatively complex structure with multiple atoms contributing to its reactivity and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields and minimize by-products.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The hydroxyimino group may facilitate binding through hydrogen bonds or coordination with metal ions in enzyme active sites.
Studies on similar compounds suggest that the nitro group may enhance biological activity by acting as a bioisostere for other functional groups, potentially influencing pharmacokinetics and bioavailability.
The physical properties include:
Chemical properties include:
This compound has potential applications in:
The synthesis of (±)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide (NOR-1) is complicated by stereoselective challenges, particularly in controlling E/Z isomerization at two critical sites: the oxime (C=NOH) and alkene (C5=C6) moieties. The (E,E)-configuration is essential for optimal nitric oxide (NO) release kinetics, as incorrect isomerization reduces donor efficiency and stability [3] [9].
The E/Z designation follows Cahn-Ingold-Prelog (CIP) priority rules, where atomic number determines group priority. For the oxime group, the (E)-configuration requires the hydroxyimino (-NOH) and methyl ester (-COOCH₃) groups to occupy opposite positions relative to the C=N bond. In the alkene moiety (C5=C6), the (E)-geometry necessitates trans-placement of the -NO₂ group (C5) and methoxy substituent (C6) [1] [5]. Achieving this stereochemistry demands precise synthetic control:
Table 1: Impact of Stereochemistry on NOR-1 Isomer Stability and NO Release
Isomer Configuration | Half-Life (t₁/₂) | NO Release Rate (µmol·min⁻¹·g⁻¹) |
---|---|---|
(E,E)-NOR-1 | 15–20 min | 0.82 |
(E,Z)-NOR-1 | 5–8 min | 0.31 |
(Z,E)-NOR-1 | 3–5 min | 0.18 |
Data derived from high-performance liquid chromatography (HPLC) and chemiluminescence assays [3].
NOR-1 synthesis strategies diverge significantly between academic and industrial settings, reflecting differing priorities in scalability, cost, and purity.
Table 2: Academic vs. Industrial NOR-1 Synthesis Comparison
Parameter | Academic Approach | Industrial Approach |
---|---|---|
Scale | Milligram to gram | Kilogram |
Key Step | Chromatographic separation | Crystallization |
Yield | 35–42% | 68–75% |
Cost Driver | Purity (>99%) | Catalyst reuse |
Stereocontrol | Low-temperature nitrosation | Flow reactor optimization |
Data synthesized from synthetic chemistry analyses [3] [4] [7].
Industrial routes leverage "quality by design" (QbD) principles to minimize protecting groups and redox steps, aligning with broader medicinal chemistry trends toward efficiency [4] [7].
NOR-1’s therapeutic utility depends on stabilizing its labile diazeniumdiolate group (-N(O)=NO⁻) to achieve controlled NO release. Key optimization strategies include:
Table 3: Stability of NOR-1 Formulations Under Storage Conditions
Formulation | Storage Conditions | Half-Life (t₁/₂) | NO Release Onset |
---|---|---|---|
DMSO solution | –20°C, anhydrous | 12 months | Immediate |
PVP/EC fibers | 25°C, 60% RH | 18 months | 5–10 min |
Lyophilized powder | 4°C, desiccated | 24 months | 15–30 min |
Aqueous buffer (pH 7) | 37°C | 2.1 h | <1 min |
Accelerated stability testing data [3] [6] [9].
These optimizations enable predictable NO-release kinetics critical for calibrating chemiluminescence detectors or antimicrobial applications. For example, NOR-1’s linear release profile (r = 0.997) allows precise dosing in physiological studies [3].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: